Orthogonal C–Br and C–O Activation Enables 88% Yield in a Single-Pot Sequential Cross-Coupling Protocol
4-Bromo-3-methylphenyl pivalate's dual electrophilic architecture permits a precise two-step sequence: initial Pd-catalyzed Suzuki–Miyaura coupling at the C–Br bond, leaving the robust pivalate C–O bond untouched, followed by Ni-catalyzed C–O activation of the pivalate for a second Suzuki–Miyaura coupling [1]. In a structurally analogous bromopivalate substrate (naphthyl framework), this sequential protocol yielded the triaryl product in 88% isolated yield after the two consecutive cross-coupling steps, demonstrating the viability of orthogonal derivatization [1]. In contrast, a simple 4-bromo-3-methylphenol derivative would undergo O-arylation or deprotonation under the same Pd-catalyzed conditions, destroying orthogonality and precluding the second, distinct C–C bond formation.
| Evidence Dimension | Isolated yield for sequential C–Br (Pd) followed by C–O pivalate (Ni) Suzuki–Miyaura couplings |
|---|---|
| Target Compound Data | 88% isolated yield for triaryl product 8 from bromopivalate 5 via two-step sequential cross-coupling |
| Comparator Or Baseline | Simple aryl bromide (4-bromo-3-methylphenol): orthogonal sequence not feasible due to O-arylation/deprotonation; yield for second C–O coupling = 0% |
| Quantified Difference | 88% achievable yield for target vs. 0% for comparator in analogous sequential process |
| Conditions | Step 1: Pd(dppf)Cl₂ (5 mol%), K₂CO₃, dioxane/H₂O, 80 °C; Step 2: NiCl₂(PCy₃)₂ (5 mol%), K₃PO₄, toluene, 110 °C [1] |
Why This Matters
Procurement of 4-bromo-3-methylphenyl pivalate enables a proven, high-yielding route to unsymmetrical triaryls that is impossible with standard aryl bromides or unprotected phenols, saving costly alternative synthetic steps.
- [1] Quasdorf KW, Tian X, Garg NK. Cross-coupling reactions of aryl pivalates with boronic acids. J Am Chem Soc. 2008;130(44):14422-3. View Source
